(E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12-9-16(14-7-5-6-8-15(14)20-12)19-11-13(10-18)23(21,22)17(2,3)4/h5-9,11H,1-4H3,(H,19,20)/b13-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDGHMITZRRHTI-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC=C(C#N)S(=O)(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)N/C=C(\C#N)/S(=O)(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the sulfonyl group: The tert-butylsulfonyl group can be introduced via sulfonylation reactions using tert-butylsulfonyl chloride and a base such as triethylamine.
Formation of the enenitrile: The final step involves the reaction of the quinoline derivative with an appropriate nitrile precursor under basic conditions to form the enenitrile linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amines.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
Synthesis of the Compound
The synthesis of (E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile can be achieved through several methods, including the use of organometallic reagents and sulfinylamine reagents. The compound's structure allows for modifications that enhance its biological activity and selectivity against specific targets. For example, the introduction of different functional groups can lead to derivatives with improved pharmacological properties .
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant anticancer activity. For instance, studies have shown that similar quinoline-based compounds can inhibit cell proliferation in various cancer cell lines, including HCT-116 and MCF-7. The observed IC50 values for these compounds suggest potent activity, making them potential candidates for further development as anticancer agents .
Kinase Inhibition
The compound has been studied for its potential as a kinase inhibitor. Kinases are critical in regulating cellular functions, and their dysregulation is often implicated in cancer and other diseases. The structural features of this compound may allow it to interact selectively with kinase targets, leading to inhibition of their activity .
Antiviral Activity
Emerging research suggests that nitrile-containing compounds like this compound may possess antiviral properties. These compounds have been evaluated for their ability to inhibit viral replication, presenting a promising avenue for the development of antiviral therapies .
Drug Design and Development
The compound's unique structure makes it a valuable scaffold for drug design. By modifying the quinoline and sulfonamide components, researchers can create a library of derivatives with enhanced bioactivity and reduced toxicity profiles. This adaptability is crucial for developing targeted therapies in oncology and infectious diseases .
Case Studies
Mechanism of Action
The mechanism of action of (E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, while the sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of their function.
Comparison with Similar Compounds
Structural Features and Molecular Properties
A comparative analysis of key structural analogs is summarized in Table 1.
Functional Group Impact on Properties
- Sulfonyl vs. Urea Linkers : The tert-butylsulfonyl group in the target compound offers electron-withdrawing effects and steric hindrance, which may reduce metabolic degradation compared to the urea group in PQ401. However, urea-containing PQ401 exhibits stronger hydrogen-bonding capacity, likely enhancing target affinity .
- Quinoline vs. Purine Systems: The quinoline ring in the target compound and PQ401 enables interactions with hydrophobic enzyme pockets, whereas the purine system in ’s compound mimics endogenous nucleotides, suggesting distinct target profiles .
Biological Activity
(E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile is a compound of significant interest due to its potential biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O2S |
| Molecular Weight | 290.38 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The sulfonamide group may enhance binding affinity to target proteins, while the quinoline moiety is known for its role in modulating biological pathways.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit certain kinases or phosphatases, affecting signal transduction pathways.
- Antimicrobial Activity : Similar compounds have shown potential against bacterial strains, suggesting possible antimicrobial properties.
- Apoptosis Induction : The compound could trigger apoptotic pathways in cancer cells, enhancing its therapeutic potential.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
| Study Reference | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| HeLa | 15 | Induction of apoptosis | |
| MCF7 | 20 | Cell cycle arrest at G0/G1 phase | |
| A549 (Lung Cancer) | 10 | Inhibition of cell proliferation |
Case Study: Anticancer Activity
A recent study explored the anticancer properties of this compound against various cancer cell lines. The results indicated that it effectively inhibited cell growth and induced apoptosis in a dose-dependent manner.
Experimental Design
- Cell Culture : Human cancer cell lines were cultured under standard conditions.
- Treatment : Cells were treated with varying concentrations of the compound for 24 hours.
- Assays : MTT assays were performed to assess cell viability and flow cytometry was used to evaluate apoptosis.
Results Summary
The compound showed promising results with an IC50 value of 15 µM in HeLa cells, indicating a strong potential for further development as an anticancer agent.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 6-(tert-butylsulfonyl)-N-(3,4-dimethylpyrazol) | 30 | Kinase inhibition |
| 3-(pyrazol-4-yl)-2-(1H-indole)acrylonitrile | 25 | Apoptosis induction |
| (E)-N-(6-tert-butylsulfonyl)quinoline | 20 | Antimicrobial activity |
Q & A
Q. What are the standard synthetic routes for (E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile, and what key reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of 2-methylquinolin-4-amine with a prop-2-enenitrile precursor via nucleophilic substitution.
- Step 2 : Introduction of the tert-butylsulfonyl group using tert-butylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
Critical conditions include: - Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
- Catalysts : Palladium or copper catalysts may facilitate coupling steps .
- Temperature : Controlled heating (60–80°C) minimizes side reactions .
Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what key spectral markers indicate successful synthesis?
- Methodological Answer :
- 1H/13C NMR : Look for resonance signals corresponding to the quinoline protons (δ 8.5–9.0 ppm), tert-butylsulfonyl group (δ 1.3 ppm for CH₃), and nitrile carbon (δ ~120 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the molecular formula (e.g., [M+H]+ at m/z 396.15) .
- IR Spectroscopy : Absorbance bands for sulfonyl (S=O, ~1350 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .
Q. Can X-ray crystallography elucidate conformational flexibility in the prop-2-enenitrile moiety?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
